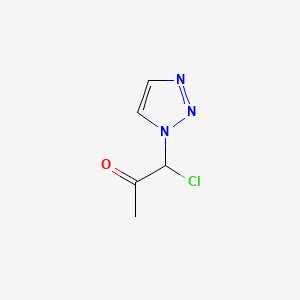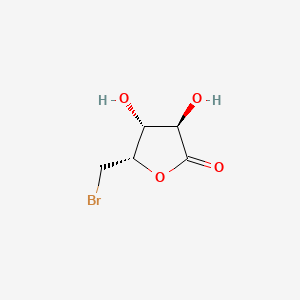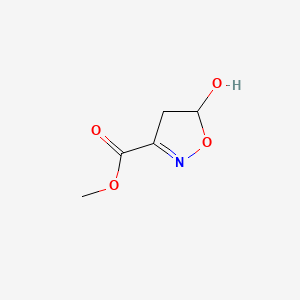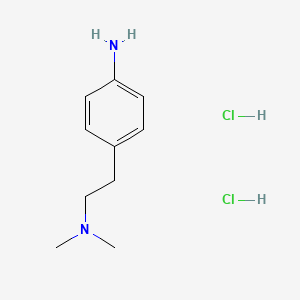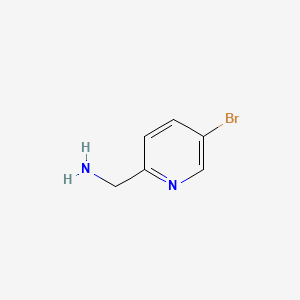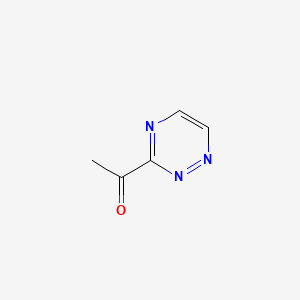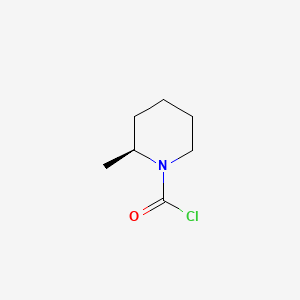![molecular formula C8H8B2O4S2 B574362 [2,2'-Bithiophene]-5,5'-diyldiboronic acid CAS No. 189358-30-3](/img/structure/B574362.png)
[2,2'-Bithiophene]-5,5'-diyldiboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2’-Bithiophene]-5,5’-diyldiboronic acid: is an organoboron compound that features two thiophene rings connected by a boronic acid group at the 5,5’ positions. This compound is of significant interest in organic synthesis and materials science due to its unique electronic properties and its role as a building block in the construction of more complex molecular architectures.
Mechanism of Action
Target of Action
Thiophene-containing compounds, a class to which this compound belongs, are known to possess a wide range of biological properties, such as antimicrobial, antiviral, and anticancer activities .
Mode of Action
It’s worth noting that thiophene derivatives are produced as part of the chemical defense mechanism in numerous plant species . They can behave as repellents, act as toxic substances, or have anti-nutritional effects on herbivores .
Biochemical Pathways
Thiophene derivatives are known to be derived from polyacetylenes, which can be stored in plant tissues or released into the soil .
Pharmacokinetics
Pharmacokinetics explores these processes, providing valuable insights for optimizing drug administration and utilization .
Result of Action
It’s worth noting that thiophene-containing compounds possess a wide range of biological properties, such as antimicrobial, antiviral, and anticancer activities .
Action Environment
Environmental factors such as ph, temperature, and the presence of other substances can significantly influence the action of many chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bithiophene]-5,5’-diyldiboronic acid typically involves the following steps:
Bromination of 2,2’-Bithiophene: The starting material, 2,2’-bithiophene, is brominated at the 5,5’ positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Lithiation and Borylation: The dibrominated product is then subjected to lithiation using n-butyllithium, followed by borylation with a boron reagent such as bis(pinacolato)diboron to yield the desired diboronic acid.
Industrial Production Methods
Industrial production of [2,2’-Bithiophene]-5,5’-diyldiboronic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate.
Oxidation and Reduction: [2,2’-Bithiophene]-5,5’-diyldiboronic acid can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Substitution Reactions: It can participate in electrophilic and nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Sulfoxides and Sulfones: Formed through oxidation.
Thiols: Formed through reduction.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Materials Science: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine
Drug Development:
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry
Polymer Science: Incorporated into polymers to enhance their electronic properties.
Catalysis: Used in catalytic processes for the production of fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bithiophene-5-boronic acid pinacol ester
- 2-Thienylboronic acid
- Bis(pinacolato)diboron
Uniqueness
- Electronic Properties : [2,2’-Bithiophene]-5,5’-diyldiboronic acid has unique electronic properties due to the presence of two thiophene rings, making it highly suitable for applications in organic electronics.
- Versatility : It can participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis .
Properties
IUPAC Name |
[5-(5-boronothiophen-2-yl)thiophen-2-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8B2O4S2/c11-9(12)7-3-1-5(15-7)6-2-4-8(16-6)10(13)14/h1-4,11-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERFEEQVJFVEBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C2=CC=C(S2)B(O)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8B2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674774 |
Source


|
| Record name | [2,2'-Bithiophene]-5,5'-diyldiboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189358-30-3 |
Source


|
| Record name | [2,2'-Bithiophene]-5,5'-diyldiboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of [2,2'-Bithiophene]-5,5'-diyldiboronic acid in the synthesis of light-emitting polymers described in the research paper?
A1: this compound acts as a diboronic acid monomer in Suzuki coupling polycondensation reactions. [] This reaction type is used to create alternating copolymers, specifically with tetra(4-bromobiphenyl)silane (an AB4-type tetrahedral monomer). The resulting polymer, labeled as polymer 5 in the study, exhibits interesting light-emitting properties. []
Q2: How does the incorporation of this compound affect the optical properties of the resulting polymer compared to other monomers used in the study?
A2: The research demonstrates that incorporating this compound into the polymer backbone leads to a red-shifted absorption and emission maxima compared to polymers synthesized with 9,9-dihexylfluorene-2,7-diboronic acid. [] This shift suggests that the bithiophene unit contributes to a longer conjugation length within the polymer structure, ultimately impacting its light-emitting color. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
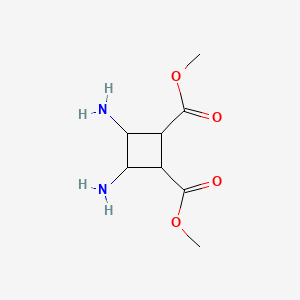
![N-Methyl-N-[(1Z)-N-methylethanimidoyl]acetamide](/img/structure/B574281.png)

